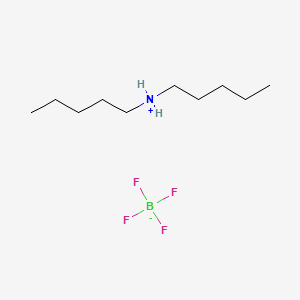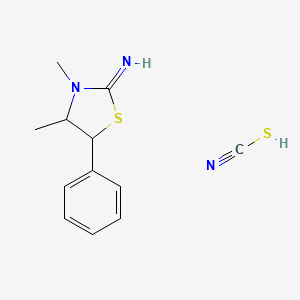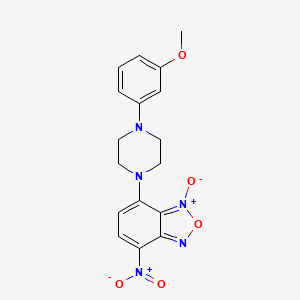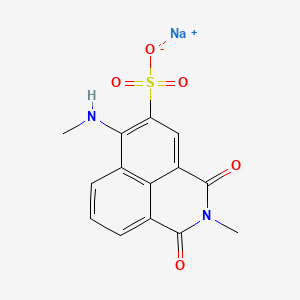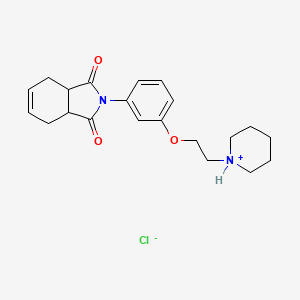![molecular formula C19H18N4O5S B13757104 (3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine CAS No. 1207756-48-6](/img/structure/B13757104.png)
(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide is a complex organic compound that features a nicotinamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of Functional Groups: The cyano, hydroxy, and phenylthio groups are introduced through specific reactions such as nucleophilic substitution, oxidation, and thiolation.
Coupling Reactions: The tetrahydrofuran moiety is coupled to the nicotinamide core using carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide would depend on its specific interactions with molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with metabolic pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with fewer functional groups.
6-Phenylthio-nicotinamide: Lacks the tetrahydrofuran moiety.
5-Cyano-nicotinamide: Lacks the phenylthio and tetrahydrofuran groups.
Uniqueness
The unique combination of functional groups in 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide may confer specific properties such as enhanced binding affinity to certain enzymes or receptors, increased solubility, or improved stability.
Properties
CAS No. |
1207756-48-6 |
|---|---|
Molecular Formula |
C19H18N4O5S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-cyano-N-[[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]-6-phenylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O5S/c20-8-11-6-12(9-21-18(11)29-13-4-2-1-3-5-13)17(26)23-19(27)22-16-7-14(25)15(10-24)28-16/h1-6,9,14-16,24-25H,7,10H2,(H2,22,23,26,27)/t14?,15-,16-/m1/s1 |
InChI Key |
HARYBJOHTSRJJN-ANGDWKNPSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N |
Canonical SMILES |
C1C(C(OC1NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


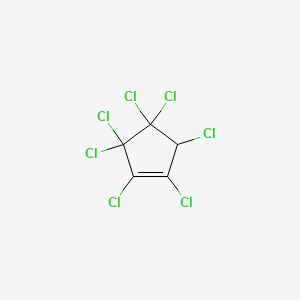

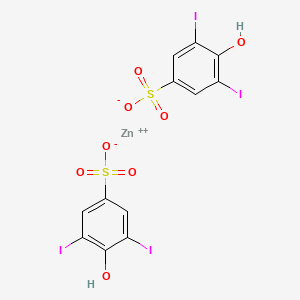
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
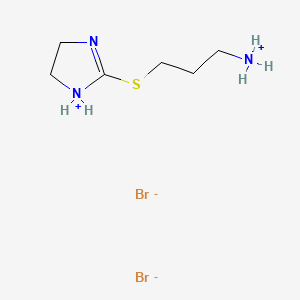
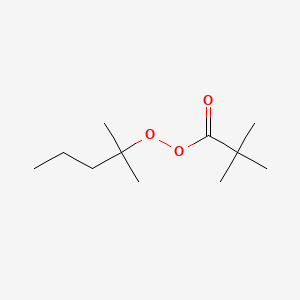
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
